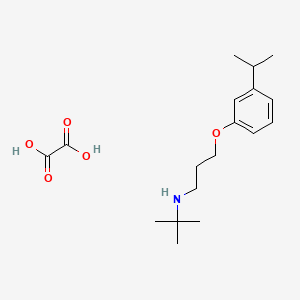![molecular formula C17H27NO2 B4941604 {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol is a compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and the potential it holds for various research applications. In
Mécanisme D'action
The mechanism of action of {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol in lab experiments is its potential applications in studying the inflammatory response and cancer. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol in lab experiments is its limited solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for the study of {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol. One potential future direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, future studies could focus on developing more efficient synthesis methods for {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol, which could make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol involves several steps. The first step involves the reaction of 4-bromobenzonitrile with 4-(4-hydroxybutoxy)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 4-[4-(4-bromobutoxy)phenyl]benzonitrile. The second step involves the reaction of 4-[4-(4-bromobutoxy)phenyl]benzonitrile with 4-methylpiperidine in the presence of a base. This reaction results in the formation of {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol.
Applications De Recherche Scientifique
{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and can be used to study the inflammatory response in cells. It has also been shown to inhibit the growth of cancer cells and can be used to study the mechanism of action of cancer drugs. Additionally, {4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been shown to have potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[4-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-8-11-18(12-9-15)10-2-3-13-20-17-6-4-16(14-19)5-7-17/h4-7,15,19H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXJIGNHICDGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4941522.png)
![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)

![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
